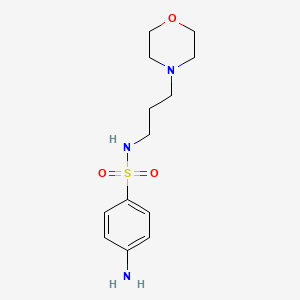

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Descripción general

Descripción

The compound 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical entity that appears to be related to various sulfonamide derivatives with potential pharmacological applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide compounds with similar structural motifs and potential inhibitory activities against various biological targets.

Synthesis Analysis

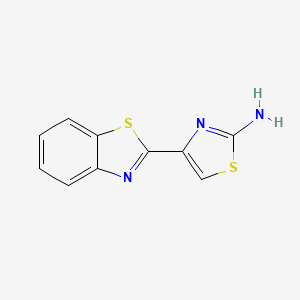

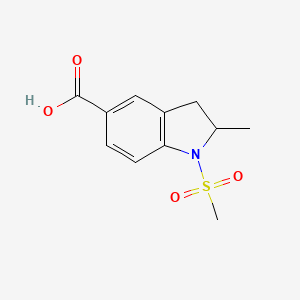

The synthesis of sulfonamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the creation of a thiazole ring attached to a benzenesulfonamide moiety . Similarly, the synthesis of 4-amino-2,3-polymethylene-quinoline hybrids linked to p-tolylsulfonamide is reported, which involves the connection of a quinoline derivative to a sulfonamide group through an alkylene spacer . These methods could potentially be adapted for the synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide by incorporating the appropriate morpholine and alkyl chain components.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For example, the X-ray crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides insights into the electronic and spatial configuration of the molecule, which is essential for its inhibitory activity against hepatitis B . This suggests that the molecular structure of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide would also be a key factor in its potential biological activities.

Chemical Reactions Analysis

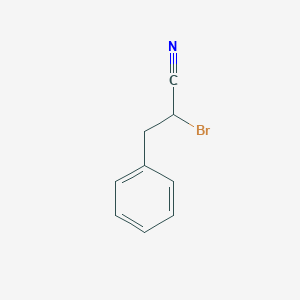

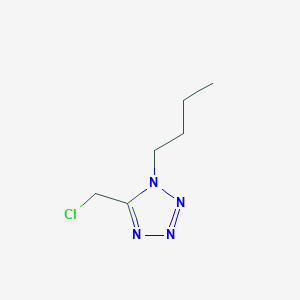

The chemical reactivity of sulfonamide compounds is influenced by their functional groups. The papers provided do not directly discuss the chemical reactions of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, but they do provide insights into the reactivity of similar compounds. For instance, the Schiff bases of 4-(2-aminophenyl)morpholines were synthesized and characterized, indicating the potential for these molecules to undergo condensation reactions to form Schiff bases . This information could be extrapolated to understand the reactivity of the amino group in 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. While the specific properties of 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide are not provided, the papers discuss related compounds. For example, the hybrid compounds containing 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide demonstrated good intestinal absorption and medium blood-brain barrier permeability . These properties are important for the pharmacokinetics of potential drugs. The Schiff bases of 4-(2-aminophenyl)morpholines were also evaluated for their analgesic, anti-inflammatory, and antimicrobial activities, which are related to their chemical properties .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

A study by Stearns et al. (2002) explored the pharmacokinetics and oral bioavailability of a related compound, a thiazole benzenesulfonamide beta3-adrenergic receptor agonist, and its morpholine derivative in various species. They discovered that the morpholine derivative significantly improved oral bioavailability compared to the original compound (Stearns et al., 2002).

Potential Treatment for Idiopathic Pulmonary Fibrosis and Cough

Norman (2014) evaluated the use of phosphatidylinositol 3-kinase inhibitors, including a morpholine derivative, for treating idiopathic pulmonary fibrosis and cough. The study reported some in vitro data supporting these applications (Norman, 2014).

Anticancer Applications

A variety of research has focused on the anticancer properties of benzenesulfonamide derivatives. For example, Lolak et al. (2019) synthesized ureido benzenesulfonamides incorporating triazine moieties, showing potent inhibition of human carbonic anhydrase, a target for anticancer agents (Lolak et al., 2019). Additionally, Alqasoumi et al. (2010) and others have developed novel benzenesulfonamide derivatives showing significant antitumor activities (Alqasoumi et al., 2010).

Luminescence and Antibacterial Properties

Feng et al. (2021) studied a series of d10 metal complexes based on sulfamethoxazole, finding that the compounds displayed luminescence and antibacterial properties, potentially useful for various applications (Feng et al., 2021).

Neuroprotective and Antimicrobial Activities

Panneerselvam et al. (2009) synthesized a series of 4-(2-aminophenyl)morpholines, evaluating their analgesic, anti-inflammatory, antibacterial, and antifungal activities. They found significant activities in these areas, suggesting potential therapeutic applications (Panneerselvam et al., 2009).

Propiedades

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYXJOWRJIOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407170 | |

| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

CAS RN |

77837-45-7 | |

| Record name | 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)